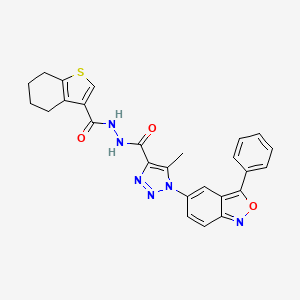![molecular formula C19H14BrN3O3 B11335467 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11335467.png)
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and a benzofuran moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The final step involves coupling the intermediates under controlled temperature and pressure to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can occur using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new drugs for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer research, it may interfere with cell proliferation pathways, thereby exhibiting antiproliferative activity .
相似化合物的比较
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.
属性
分子式 |
C19H14BrN3O3 |
|---|---|
分子量 |
412.2 g/mol |
IUPAC 名称 |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14BrN3O3/c1-10-3-8-14-11(2)17(25-15(14)9-10)19(24)21-18-16(22-26-23-18)12-4-6-13(20)7-5-12/h3-9H,1-2H3,(H,21,23,24) |
InChI 键 |
DQAJWBPNHJIKLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335384.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11335385.png)
![5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335390.png)

![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B11335403.png)
![4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11335405.png)
![Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11335414.png)
![N-(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11335422.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11335427.png)
![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11335434.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11335449.png)
![1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335453.png)
![{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone](/img/structure/B11335474.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B11335487.png)
